molecular formula C9H7Cl2N3O2 B13275530 Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Cat. No.: B13275530
M. Wt: 260.07 g/mol
InChI Key: JOYFKPKVJJGAMO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of 2,4-dichloropyrrole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

IUPAC Name

ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-14-6(5)7(10)12-9(11)13-14/h3-4H,2H2,1H3

InChI Key

JOYFKPKVJJGAMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=NN2C=C1)Cl)Cl

Origin of Product

United States

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